molecular formula C7H15O4P B1362564 Phosphoric acid, diethyl isopropenyl ester CAS No. 5954-28-9

Phosphoric acid, diethyl isopropenyl ester

Cat. No. B1362564
CAS RN: 5954-28-9
M. Wt: 194.17 g/mol
InChI Key: PSIRYXWQEOZQRA-UHFFFAOYSA-N
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Description

Phosphoric acid, diethyl isopropenyl ester, also known as diethyl phosphate or ethyl phosphate, is derived from phosphoric acid by replacing one hydroxyl group with an ethyl group . It is commonly used as a solvent, plasticizer, and intermediate in the synthesis of various organic compounds .


Synthesis Analysis

Phosphoric acid, diethyl isopropenyl ester can be synthesized from their simple dialkyl esters by silyldealkylation with bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol . The hydrolysis may take place both under acidic and basic conditions .


Molecular Structure Analysis

The molecular formula of Phosphoric acid, diethyl isopropenyl ester is C4H11O4P . The molecule contains a total of 27 atoms, including 15 Hydrogen atoms, 7 Carbon atoms, 4 Oxygen atoms, and 1 Phosphorous atom .


Chemical Reactions Analysis

Just as carboxylic acids do, inorganic acids such as phosphoric acid also form esters . The esters of phosphoric acid are especially important in biochemistry . A phosphoric acid molecule can form a monoalkyl, a dialkyl, or a trialkyl ester by reaction with one, two, or three molecules of an alcohol .


Physical And Chemical Properties Analysis

The molecular weight of Phosphoric acid, diethyl isopropenyl ester is 154.102 Da . More detailed physical and chemical properties may require specific experimental measurements or computational calculations.

Scientific Research Applications

Esterification and Coupling Agents

Phosphoric acid, diethyl isopropenyl ester, has been explored in the field of organic synthesis, particularly in esterification processes. For instance, its derivatives, like (6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl esters, have been identified as efficient and selective coupling agents for the esterification of carboxylic acids and alcohols, yielding chemoselective esters in good to excellent yields (Won et al., 2007).

Biological Role and Analytical Methods

Phosphoric esters, including those related to phosphoric acid, diethyl isopropenyl ester, play a crucial role in biological processes, particularly in linking respiration and fermentation reactions. Their importance in enzymic reactions involved in the breakdown and interconversion of carbohydrates in plants and animals has been emphasized. The development of analytical methods for identifying and determining these esters has been crucial in advancing this field, demonstrating the significant biological implications of phosphoric esters (Hanes & Isherwood, 1949).

Adhesive Dentistry and Material Science

In the realm of adhesive dentistry, phosphoric acid esters have been utilized as self-etching primers for composite-to-enamel bonding. The chemical mechanism involving their interactions with hydroxyapatite has been studied, revealing that these esters can simultaneously decalcify and adhere to hydroxyapatite, an important component of dental enamel (Fu et al., 2005).

Synthetic Applications and Deprotection

The use of aqueous phosphoric acid, including its esters, in synthetic organic chemistry has been reported. These acids serve as environmentally benign reagents for the deprotection of various functional groups, such as tert-butyl carbamates, esters, and ethers, while offering good selectivity and high yields. This highlights their utility in complex organic syntheses where multiple functional groups need to be protected and deprotected selectively (Li et al., 2006).

Safety And Hazards

Phosphoric acid, diethyl isopropenyl ester, like other phosphoric acid esters, should be handled with care. It is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment and ensure adequate ventilation .

Future Directions

Phosphonic acids represent one of the most important categories of organophosphorus compounds, with myriad examples found in chemical biology, medicine, materials, and other domains . Future research directions could involve exploring new synthesis methods, investigating their biological activities, and developing new applications in various fields .

properties

IUPAC Name

diethyl prop-1-en-2-yl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15O4P/c1-5-9-12(8,10-6-2)11-7(3)4/h3,5-6H2,1-2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSIRYXWQEOZQRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)OC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80312835
Record name Phosphoric acid, diethyl isopropenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80312835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphoric acid, diethyl isopropenyl ester

CAS RN

5954-28-9
Record name Diethyl 1-methylvinyl phosphate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263544
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphoric acid, diethyl isopropenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80312835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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